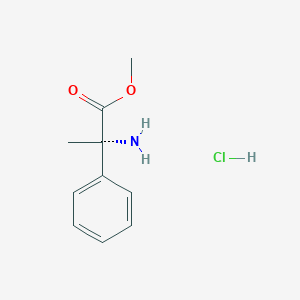

methyl (2S)-2-amino-2-phenylpropanoate hydrochloride

Description

Methyl (2S)-2-amino-2-phenylpropanoate hydrochloride is a chiral α-amino ester hydrochloride salt characterized by a phenyl group at the β-position of the amino acid backbone. This compound is structurally related to phenylalanine derivatives and serves as a key intermediate in pharmaceutical synthesis. Its stereochemical configuration (2S) and ester functional group enhance its utility in asymmetric synthesis and drug design, particularly for modulating bioavailability and metabolic stability .

Synthesis typically involves catalytic hydrogenation (e.g., Pd/C in ethanol) or acid-catalyzed esterification followed by salt formation with hydrochloric acid, as observed in analogous compounds in .

Properties

Molecular Formula |

C10H14ClNO2 |

|---|---|

Molecular Weight |

215.67 g/mol |

IUPAC Name |

methyl (2S)-2-amino-2-phenylpropanoate;hydrochloride |

InChI |

InChI=1S/C10H13NO2.ClH/c1-10(11,9(12)13-2)8-6-4-3-5-7-8;/h3-7H,11H2,1-2H3;1H/t10-;/m0./s1 |

InChI Key |

VBBAHSFGHQGGNJ-PPHPATTJSA-N |

Isomeric SMILES |

C[C@](C1=CC=CC=C1)(C(=O)OC)N.Cl |

Canonical SMILES |

CC(C1=CC=CC=C1)(C(=O)OC)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-amino-2-phenylpropanoate hydrochloride typically involves the esterification of phenylalanine. One common method is the reaction of phenylalanine with methanol in the presence of hydrochloric acid, which acts as a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-2-phenylpropanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: The major product is often a carboxylic acid derivative.

Reduction: The primary product is an alcohol derivative.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (2S)-2-amino-2-phenylpropanoate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme kinetics and protein synthesis.

Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs targeting neurological disorders.

Industry: Applied in the production of fine chemicals and as an intermediate in the manufacture of various compounds.

Mechanism of Action

The mechanism of action of methyl (2S)-2-amino-2-phenylpropanoate hydrochloride involves its interaction with specific molecular targets. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways. The compound’s effects are mediated through its interaction with receptors and enzymes, leading to changes in cellular functions.

Comparison with Similar Compounds

Structural Variations and Key Properties

The following table summarizes critical differences between methyl (2S)-2-amino-2-phenylpropanoate hydrochloride and its analogs:

Pharmacological and Industrial Relevance

- Drug Intermediate Utility: Compounds like ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate hydrochloride () are used in kinase inhibitors due to their sulfonyl group’s electron-withdrawing properties .

- Safety Profiles: While direct toxicological data for the target compound are unavailable, analogs such as (2S)-2,5-diaminopentanamide dihydrochloride () highlight standard precautions for handling amino acid hydrochlorides (e.g., avoiding inhalation and dermal contact) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.